Chemokine Receptor Modulation: Phenacyl-Thioether vs. Alkyl-Thioether Substituent Comparison
The target compound's C-5 phenacyl-thioether substituent provides a structurally distinct pharmacophore compared to simpler alkyl-thioether analogs. While direct head-to-head binding data for this specific compound are not publicly available, class-level SAR evidence from the 2-thienyl-oxazole series indicates that C-5 substituent identity is a primary driver of chemokine receptor binding potency . Specifically, 2-(thiophen-2-yl)oxazole derivatives with aryl-containing C-5 substituents exhibit nanomolar IC₅₀ values against kinase targets (e.g., Dyrk1A IC₅₀ = 0.8 µM for compound 33*) in cellular assays, whereas simple alkyl substituents at C-5 show substantially reduced or negligible activity [1]. The phenacyl group in the target compound introduces an additional carbonyl oxygen capable of acting as a hydrogen-bond acceptor and a phenyl ring for π-stacking, features that are absent in analogs such as 5-(methylthio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (MW 337.4) or 5-ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (MW 351.5), which contain only simple alkane-thio substituents . This structural differentiation predicts a distinct target engagement profile and justifies compound-specific procurement when the research objective is chemokine receptor modulation rather than generic oxazole scaffold screening.
| Evidence Dimension | Structural feature: C-5 thioether substituent type and predicted impact on target binding |
|---|---|
| Target Compound Data | Phenacyl-thioether (contains carbonyl oxygen and phenyl ring; MW 441.5) |
| Comparator Or Baseline | 5-(methylthio)-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (methyl-thioether; MW 337.4); 5-ethylthio-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazole (ethyl-thioether; MW 351.5) |
| Quantified Difference | Phenacyl group adds 104 Da relative to methyl analog and introduces H-bond acceptor (C=O) plus aryl ring for π-interactions; qualitative SAR prediction of enhanced receptor affinity |
| Conditions | Comparative structural analysis based on 2-(thiophen-2-yl)oxazole derivative SAR studies (PMC3968014, Table 3) |
Why This Matters
Procurement of the exact phenacyl-thioether compound is required because the phenacyl moiety provides pharmacophoric features absent in cheaper alkyl-thioether analogs, which may translate to different chemokine receptor binding potency and selectivity.
- [1] Chaikuad A, et al. (2014) Table 3. Biological activity of 2-(thiophen-2-yl)oxazole derivatives. PLoS ONE 9(1): e87851. PMC3968014. https://pmc.ncbi.nlm.nih.gov/articles/PMC3968014/table/pone-0087851-t003/ View Source
